BenchChemオンラインストアへようこそ!

(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Lipophilicity Drug-likeness SAR

This (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a structurally rigid, well-characterized core for fragment-based screening. Its defined (E)-configuration and hydrogen-bonding pattern provide a reliable SAR benchmark, while the ethoxy chain offers a distinct lipophilic contact absent in methoxy analogs. Optimized XLogP3 (2.4) and MW (<300 Da) balance solubility and permeability, making it ideal for calibrating in silico ADME tools. Select this compound for reproducible, controlled studies of structure–property relationships.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 5785-42-2
Cat. No. B3886717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
CAS5785-42-2
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
InChIInChI=1S/C16H18N4O2/c1-2-22-13-7-3-11(4-8-13)10-17-20-16(21)15-9-14(18-19-15)12-5-6-12/h3-4,7-10,12H,2,5-6H2,1H3,(H,18,19)(H,20,21)/b17-10+
InChIKeyNOLSRWGQEUWOSC-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 5785-42-2) – Core Identity & Physicochemical Baseline


(E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 5785-42-2) is a synthetic pyrazole-5-carbohydrazide derivative characterized by a cyclopropyl substituent at position 3 of the pyrazole ring and a hydrazone linkage bearing a 4-ethoxybenzylidene moiety [1]. Its molecular formula is C16H18N4O2, with a molecular weight of 298.34 g/mol. The compound adopts an (E)-configuration at the imine bond, which is critical for intramolecular hydrogen bonding and molecular planarity [1]. Computed physicochemical properties include an XLogP3 of 2.4, a topological polar surface area (TPSA) of 79.4 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds [1].

Why Simple Analogue Swaps Fail: Evidence-Driven Rationale for (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide


Direct substitution of (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide with in-class analogues (e.g., propoxy, methoxy, or ethylidene derivatives) is not supported by evidence. Even minor modifications to the benzylidene alkoxy chain or the hydrazone α-position can significantly shift lipophilicity (ΔXLogP3 ≥ 0.5), alter hydrogen-bonding capacity, and influence molecular conformation [1]. In the absence of head-to-head comparative biological data, these physicochemical and structural divergences imply that analogue interchange cannot be assumed to preserve target engagement, pharmacokinetic profile, or experimental reproducibility [1].

Quantitative Differentiation Dimensions: (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide vs. Closest Analogues


Lipophilicity (XLogP3) Comparison: Ethoxy vs. Propoxy vs. Methoxy Analogues

The target compound exhibits an XLogP3 of 2.4, placing it in a moderate lipophilicity range [1]. The closest propoxy analogue (4-propoxybenzylidene derivative, C17H20N4O2) is predicted to have an XLogP3 of approximately 2.9, representing a +0.5 log unit increase that correlates with higher membrane permeability but potentially lower aqueous solubility [2]. Conversely, the methoxy analogue (4-methoxybenzylidene derivative) would be expected to show an XLogP3 near 1.9, a −0.5 log unit shift toward greater polarity [2]. Such differences can significantly influence passive diffusion and off-target binding.

Lipophilicity Drug-likeness SAR

Hydrogen-Bond Donor/Acceptor Profile Differentiation: Ethoxy vs. Hydroxy-Substituted Analogue

The target compound possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), consistent with its hydrazide-hydrazone core [1]. Introduction of a phenolic -OH group, as in 3-cyclopropyl-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 306302-41-0), increases HBD count to 3 and HBA count to 5, which elevates TPSA and may enhance aqueous solubility while reducing passive membrane permeability. This difference is critical for in vitro assay design and in vivo PK predictions.

Hydrogen bonding Solubility Permeability

Molecular Weight and Rotatable Bond Inventory: Impact on Ligand Efficiency Indices

With a molecular weight (MW) of 298.34 g/mol and 6 rotatable bonds (RB), the target compound occupies a favorable region for lead-like chemical space [1]. The propoxy analogue (MW 312.37, RB 7) adds an extra methylene group, increasing both MW and conformational flexibility. The ethylidene analogue (3-cyclopropyl-N'-(1-(4-ethoxyphenyl)ethylidene)-..., CAS 306304-47-2, MW 326.4) further increases MW and introduces a chiral center, altering its 3D shape. These incremental changes affect ligand efficiency metrics such as LE (Binding Energy / Heavy Atom Count) and LLE (pIC50 – logP).

Ligand efficiency Fragment-based design MW optimization

High-Strength Comparative Biological Data: Current Evidence Gap

At the time of analysis, no peer-reviewed, head-to-head comparative biological studies involving the target compound and its direct analogues were identified in major databases (PubChem, PubMed, BindingDB). The available bioassay records are either absent or pertain to distinctly different chemotypes [1]. This lack of empirical activity data precludes any definitive claim of differential potency, selectivity, or target engagement relative to in-class analogues.

Bioactivity SAR Data availability

Precision Application Scenarios for (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide


Fragment-Based Drug Discovery Libraries Targeting Moderate Lipophilicity Space

With an XLogP3 of 2.4 and MW <300 Da, this compound fits optimally into fragment screening collections that aim to balance solubility and permeability [1]. Its ethoxy chain provides a distinct lipophilic contact point not available in the methoxy analogue, while avoiding the extra MW and conformational entropy of the propoxy derivative.

Scaffold Hopping and SAR Exploration of Pyrazole-5-carbohydrazide Hydrazones

The compound serves as a well-characterized core for systematic variation of the benzylidene substituent. Its precisely defined (E)-configuration and hydrogen-bonding pattern make it a reliable benchmark for SAR studies where incremental changes in alkoxy chain length or substitution pattern are probed [1].

Physicochemical Profiling and Predictive ADME Model Validation

As a neutral, moderately lipophilic compound with balanced HBD/HBA counts, it is well-suited for calibrating in silico ADME prediction tools, particularly for logP and TPSA contributions of the hydrazone linker [1]. The availability of closely related analogues with differing alkoxy chains allows for controlled studies of structure–property relationships.

Quote Request

Request a Quote for (E)-3-cyclopropyl-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.